(2,3-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
(2,3-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H19FN2O3S and its molecular weight is 374.43. The purity is usually 95%.
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Scientific Research Applications
Anti-tumor Agents
A study highlighted the development of a highly potent derivative, synthesized as part of a hit-to-lead program using solution-phase parallel synthesis, that exhibited selective cytotoxicity against tumorigenic cell lines. This compound is an optimized derivative of a class that showed promising anti-tumor activities, demonstrating the potential for the development of new cancer therapies (Hayakawa et al., 2004).
Novel Heterocyclic Derivatives
Research has also been conducted on the synthesis of novel thieno[2,3-b]-thiophene derivatives, which represent a class of compounds with potential applications in the development of pharmaceuticals and materials science. These derivatives have been synthesized through various chemical reactions, showcasing the versatility and wide range of applications of the core chemical structure (Mabkhot et al., 2010).
Polymer Synthesis and Properties
Another area of application is in the synthesis and characterization of novel polymers. A study involved the synthesis of poly(amide-ether)s bearing imidazole pendants, highlighting the potential of such compounds in the creation of materials with desirable physical and optical properties. These polymers exhibited good solubility, thermal stability, and fluorescence emission, indicating their utility in various industrial applications (Ghaemy et al., 2013).
Antioxidant and Antimicrobial Activities
Compounds related to the requested chemical structure have been synthesized and evaluated for their antioxidant and antimicrobial activities. One study synthesized derivatives and investigated their activities, providing insights into the potential of these compounds in medicinal chemistry, particularly in the development of new treatments for infections and diseases associated with oxidative stress (Bassyouni et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the serotonin 2A receptor (5-HT2AR) . This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the serotonergic system .
Mode of Action
The compound exerts its pharmacological action through the activation of the 5-HT2AR . The activation of this receptor leads to a series of intracellular events, including the recruitment of β-arrestin 2 .
Result of Action
The activation of the 5-HT2AR by this compound can lead to a variety of effects, including alterations in consciousness, sensory and somatic experiences, and potentially mystical and empathic feelings . The exact molecular and cellular effects depend on the specific context and environment in which the compound is used.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is likely to be mobile in the environment due to its water solubility . It may spread in water systems, potentially affecting its distribution and action . .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-24-16-9-5-7-14(17(16)25-2)18(23)22-11-10-21-19(22)26-12-13-6-3-4-8-15(13)20/h3-9H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNUUKOKMRDVDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.